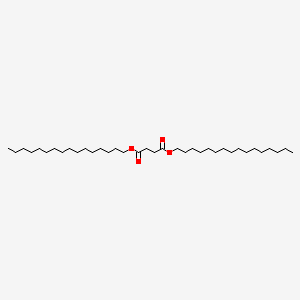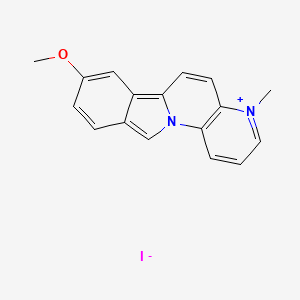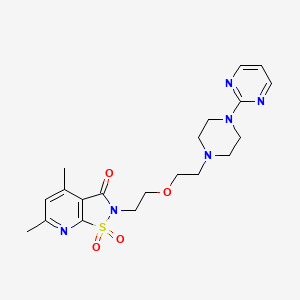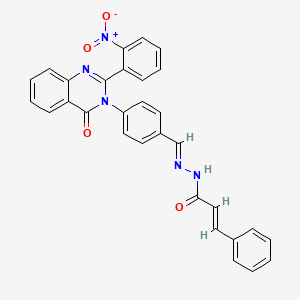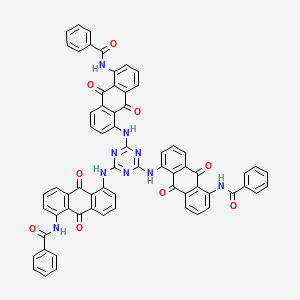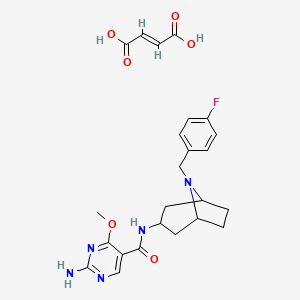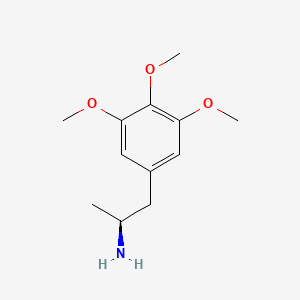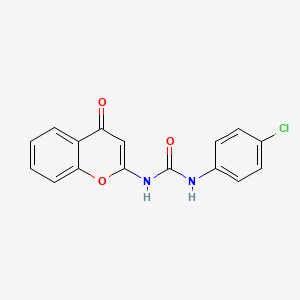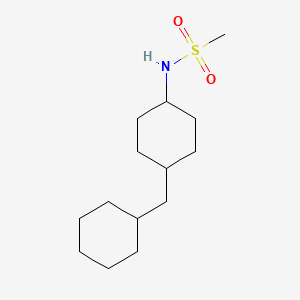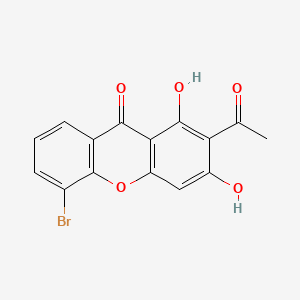
Halazone sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Halazone sodium can be synthesized through several methods:
Chlorination of p-sulfonamidobenzoic acid: This method involves the chlorination of p-sulfonamidobenzoic acid to produce halazone.
Oxidation of dichloramine-T: Another synthesis route is the oxidation of dichloramine-T with potassium permanganate in a mildly alkaline medium containing sodium carbonate.
Chemical Reactions Analysis
Halazone sodium undergoes several types of chemical reactions:
Scientific Research Applications
Halazone sodium has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action of halazone sodium is through the release of hypochlorous acid (HClO) upon hydrolysis. Hypochlorous acid is a potent oxidizer and chlorinating agent that destroys or denatures many organic compounds, including pathogens. This action is primarily responsible for its disinfecting properties .
Comparison with Similar Compounds
Halazone sodium is often compared with other chlorine-releasing compounds such as:
Sodium dichloroisocyanurate: This compound has largely replaced this compound in water disinfection due to its longer shelf life and stability.
Chloramine-T: Another chlorine-releasing compound used for water disinfection.
Sodium hypochlorite:
This compound is unique in its historical significance and specific applications in portable water purification, especially in military contexts .
Properties
CAS No. |
5698-56-6 |
|---|---|
Molecular Formula |
C7H4Cl2NNaO4S |
Molecular Weight |
292.07 g/mol |
IUPAC Name |
sodium;4-(dichlorosulfamoyl)benzoate |
InChI |
InChI=1S/C7H5Cl2NO4S.Na/c8-10(9)15(13,14)6-3-1-5(2-4-6)7(11)12;/h1-4H,(H,11,12);/q;+1/p-1 |
InChI Key |
QTHWRGNWAMGOMB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)N(Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


